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molecular formula C12H13N3O2 B8292560 Ethyl 2-(methylamino)-1,8-naphthyridine-3-carboxylate

Ethyl 2-(methylamino)-1,8-naphthyridine-3-carboxylate

Cat. No. B8292560
M. Wt: 231.25 g/mol
InChI Key: GZKDZWWWVPEQFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08415333B2

Procedure details

Ethyl 2-(methylamino)-1,8-naphthyridine-3-carboxylate (58 mg, 0.25 mmol) was dissolved in EtOH. NaOH (0.75 ml, 1M aqueous solution) was added to the solution and the mixture stirred at 40° C. for 5.0 h. The organic solvent was removed under vacuo. The remaining aqueous residue was treated with HCl (1M aqueous solution) until slightly acidic and the product extracted with EtOAc. The combined organic phases were dried over MgSO4, filtered and concentrated yielding 50.0 mg (quant) of the title compound.
Quantity
58 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.75 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]1[C:12]([C:13]([O:15]CC)=[O:14])=[CH:11][C:10]2[C:5](=[N:6][CH:7]=[CH:8][CH:9]=2)[N:4]=1.[OH-].[Na+]>CCO>[CH3:1][NH:2][C:3]1[C:12]([C:13]([OH:15])=[O:14])=[CH:11][C:10]2[C:5](=[N:6][CH:7]=[CH:8][CH:9]=2)[N:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
58 mg
Type
reactant
Smiles
CNC1=NC2=NC=CC=C2C=C1C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0.75 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
the mixture stirred at 40° C. for 5.0 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic solvent was removed under vacuo
ADDITION
Type
ADDITION
Details
The remaining aqueous residue was treated with HCl (1M aqueous solution) until slightly acidic and the product
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CNC1=NC2=NC=CC=C2C=C1C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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